

Unveiling the Spectroscopic Signature of beta-Sesquiphellandrene: A Technical Guide

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Compound of Interest

Compound Name: **beta-Sesquiphellandrene**

Cat. No.: **B1252223**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for the naturally occurring sesquiterpene, **beta-sesquiphellandrene**. This document collates and presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for identification, characterization, and further research into its potential therapeutic applications.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for **beta-Sesquiphellandrene**.

Table 1: ^1H NMR Spectral Data of beta-Sesquiphellandrene

Signal	Chemical Shift (δ) ppm	Multiplicity	Assignment
1	~4.74	d	Methyldene protons
2	5.67	d	Olefinic proton (H1)
3	6.14	d	Olefinic proton (H2)

Note: 'd' denotes a doublet. The data presented is a compilation from available literature and may vary slightly based on experimental conditions.

Table 2: ^{13}C NMR Spectral Data of **beta-Sesquiphellandrene**

A complete, experimentally verified and published table of ^{13}C NMR chemical shifts for **beta-sesquiphellandrene** is not readily available in the public domain. However, spectroscopic databases indicate that the ^{13}C NMR spectrum of **beta-sesquiphellandrene** displays 15 distinct carbon resonances, consistent with its molecular formula ($\text{C}_{15}\text{H}_{24}$). Researchers are advised to acquire experimental ^{13}C NMR data for definitive structural elucidation and referencing.

Table 3: Infrared (IR) Spectroscopy Peak List for **beta-Sesquiphellandrene**

Wavenumber (cm^{-1})	Intensity	Functional Group Assignment
2800-3000	Strong	C-H stretching (Alkyl)
1600-1700	Medium	C=C stretching (Alkene)

Table 4: Mass Spectrometry (MS) Data for **beta-Sesquiphellandrene**

m/z	Relative Abundance	Assignment
204	$[\text{M}]^+$	Molecular Ion

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectral data of sesquiterpenes like **beta-sesquiphellandrene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- A sample of **beta-sesquiphellandrene** (typically 5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to provide a reference point (0 ppm) for the chemical shifts.
- The tube is capped and gently agitated to ensure complete dissolution of the sample.

Data Acquisition:

- The prepared NMR tube is placed in the NMR spectrometer.
- For ^1H NMR, the spectrometer is typically operated at a frequency of 300-600 MHz. Standard pulse sequences are used to acquire the spectrum.
- For ^{13}C NMR, a proton-decoupled spectrum is acquired to simplify the spectrum by removing C-H coupling. This is typically performed at a frequency of 75-150 MHz.

Infrared (IR) Spectroscopy

Sample Preparation:

- For liquid samples like **beta-sesquiphellandrene**, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl_4) and the spectrum of the solution recorded in a liquid cell.

Data Acquisition:

- The prepared sample is placed in the sample holder of an FTIR (Fourier-Transform Infrared) spectrometer.
- A background spectrum of the empty sample holder (or the solvent) is recorded first.
- The sample spectrum is then recorded, and the background is automatically subtracted to yield the spectrum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

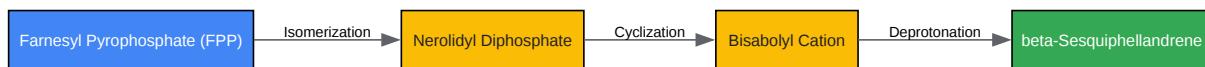
- A dilute solution of **beta-sesquiphellandrene** is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).

Data Acquisition:

- A small volume of the prepared sample is injected into the gas chromatograph.
- The GC oven temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the capillary column (a common stationary phase for sesquiterpenes is a non-polar polydimethylsiloxane).
- As the separated components elute from the GC column, they enter the mass spectrometer.
- The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated by their mass-to-charge ratio, generating a mass spectrum for each component.

Biosynthesis of beta-Sesquiphellandrene

beta-Sesquiphellandrene, like other sesquiterpenes, is biosynthesized from farnesyl pyrophosphate (FPP). The following diagram illustrates the proposed biosynthetic pathway.



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Proposed biosynthesis of **beta-Sesquiphellandrene** from FPP.

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